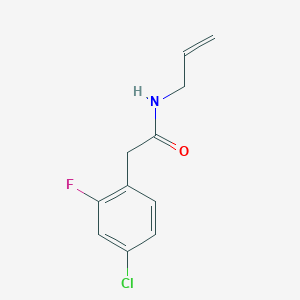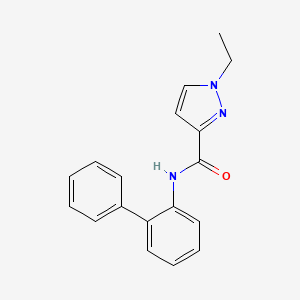
N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2000 and has since been studied for its various biochemical and physiological effects.
Wirkmechanismus
N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, which prevents NF-κB from translocating to the nucleus and activating the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been shown to be a more potent inhibitor of NF-κB than other commonly used inhibitors, such as N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7085 and MG-132. However, one limitation of using N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 is its potential cytotoxicity at high concentrations, which can affect cell viability and lead to false results.
Zukünftige Richtungen
There are many potential future directions for the study of N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082. One area of research could be the development of more potent and selective inhibitors of NF-κB that have fewer side effects. Another area of research could be the investigation of the role of NF-κB in other diseases, such as cancer and autoimmune disorders. Finally, the use of N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 in combination with other therapeutic agents could be explored as a potential treatment for various diseases.
Synthesemethoden
The synthesis of N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 involves the reaction of 2-bromobiphenyl and ethyl hydrazinecarboxylate to form 2-biphenylylhydrazine. This compound is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to form the final product, N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses. By inhibiting NF-κB, N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, making it a promising therapeutic agent for a variety of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-ethyl-N-(2-phenylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-21-13-12-17(20-21)18(22)19-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZPRNNGCHSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5314744.png)
![5-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5314754.png)
![4-({[2,2-dimethyl-1-(2-thienyl)cyclopropyl]carbonyl}amino)-N-ethylpiperidine-1-carboxamide](/img/structure/B5314760.png)
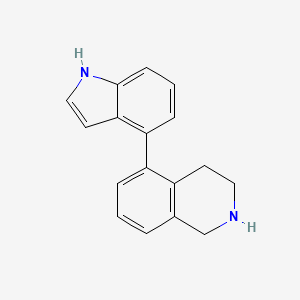
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5314767.png)
![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5314772.png)
![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)
![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)
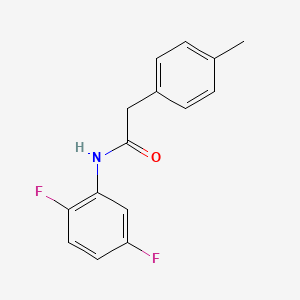


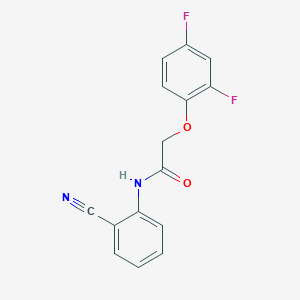
![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)
